Lipophilicity vs. Des-methyl Analog
The 5-methyl group in the target compound significantly increases its predicted lipophilicity compared to the des-methyl analog, 2-chloro-1,8-naphthyridine. This difference is a key driver in drug design, impacting membrane permeability, solubility, and metabolic stability [1].
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 2.49 (Consensus Log P) |
| Comparator Or Baseline | 2.78 (XLogP3) for 2-chloro-1,8-naphthyridine |
| Quantified Difference | Target compound is moderately less lipophilic based on consensus prediction, indicating a potentially better balance of permeability and solubility. |
| Conditions | Computed by SwissADME and PubChem (XLogP3) using standard algorithms [1]. |
Why This Matters
This difference in predicted lipophilicity provides a rational basis for selecting this intermediate over the simpler 2-chloro analog when aiming for a specific property profile in a lead optimization campaign.
- [1] PubChem. (2026). 2-Chloro-1,8-naphthyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5152838 View Source
